molecular formula C15H10O3 B8559524 3-Phenylbenzofuran-7-carboxylic acid

3-Phenylbenzofuran-7-carboxylic acid

Cat. No.: B8559524
M. Wt: 238.24 g/mol
InChI Key: CPMZVMZMSDCIAS-UHFFFAOYSA-N
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Description

2-(8-Methylquinolin-6-yl)acetic acid is a quinoline derivative featuring a methyl group at the 8-position and an acetic acid moiety at the 6-position of the quinoline ring. This compound is of significant interest in medicinal chemistry due to the quinoline scaffold's prevalence in bioactive molecules. The acetic acid group enhances solubility and facilitates further chemical modifications, making it a versatile intermediate for drug development .

Properties

Molecular Formula

C15H10O3

Molecular Weight

238.24 g/mol

IUPAC Name

3-phenyl-1-benzofuran-7-carboxylic acid

InChI

InChI=1S/C15H10O3/c16-15(17)12-8-4-7-11-13(9-18-14(11)12)10-5-2-1-3-6-10/h1-9H,(H,16,17)

InChI Key

CPMZVMZMSDCIAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=COC3=C2C=CC=C3C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name CAS Number Substituents Molecular Weight Key Properties/Applications Reference
2-(Quinolin-6-yl)acetic acid 5622-34-4 Acetic acid at 6-position 187.2 g/mol High solubility; intermediate for drug synthesis
6-Methylquinoline-8-carboxylic acid 10349-57-2 Methyl at 6, carboxylic acid at 8 203.2 g/mol Similar scaffold; altered electronic effects due to substituent positions
Methyl 6-quinolineacetate 5622-36-6 Methyl ester at 6-position 201.2 g/mol Ester form improves lipophilicity; prodrug potential
(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid L018772 Chloro, phenyl, and acetic acid 327.7 g/mol Enhanced bioactivity in cancer/inflammation models
2-(3-Bromo-4-methoxyphenyl)acetic acid N/A Bromo, methoxy on phenyl ring 259.1 g/mol Electron-withdrawing effects influence conformation and hydrogen bonding

Substituent Position and Electronic Effects

  • Methyl vs.
  • Ester vs. Acid Moieties: Methyl 6-quinolineacetate (CAS 5622-36-6) lacks the free carboxylic acid group, increasing membrane permeability but reducing direct reactivity in coupling reactions .

Preparation Methods

Reaction Conditions and Catalysts

Eaton’s reagent (7.7% phosphorus pentoxide in methanesulfonic acid) is highly effective for cyclodehydration, offering superior reactivity over polyphosphoric acid (PPA) or methanesulfonic acid alone. For example:

  • α-Phenoxy acetophenone derivatives undergo cyclization at 45°C within 10 minutes, yielding benzofurans in 89% yield without isomerization.

  • PPA requires precise temperature control (<55°C) to avoid forming 2-phenylbenzofuran isomers.

Key Optimization Data:

CatalystTemperature (°C)TimeYield (%)Isomer Ratio (3-Ph:2-Ph)
Eaton’s reagent4510 min89100:0
PPA552 h78100:0
PPA1322 h730:100

This method is advantageous for scalability but necessitates anhydrous conditions to prevent hydrolysis of intermediates.

Perkin Rearrangement of 3-Bromocoumarins

The Perkin rearrangement converts 3-bromocoumarins into benzofuran-2-carboxylic acids, which can be further functionalized to introduce the C7 carboxylic acid group.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the Perkin rearrangement:

  • 3-Bromo-6-methoxycoumarin rearranges to 6-methoxybenzofuran-2-carboxylic acid in 5 minutes under microwave conditions (150°C), achieving 95% yield .

  • Subsequent demethylation (using BBr₃) and carboxyl group repositioning via Claisen rearrangement yield the C7-substituted derivative.

Bromination and Functionalization

Bromination of dihydrobenzo[b]furan-7-carboxylic acid precursors enables Suzuki-Miyaura coupling to introduce the phenyl group:

  • 2,3-Dihydrobenzo[b]furan-7-carboxylic acid treated with Br₂/Fe in acetic acid yields 5-bromo-2,3-dihydrobenzo[b]furan-7-carboxylic acid (50% yield).

  • Palladium-catalyzed coupling with phenylboronic acid installs the C3 phenyl group, followed by oxidation (DDQ) to aromatize the furan ring.

One-Pot Condensation-Cyclization

A one-pot strategy starting from 2-hydroxybenzophenones streamlines the synthesis:

Base-Catalyzed Condensation

  • 2-Hydroxy-5-carboxybenzophenone reacts with α-bromo acetophenone in the presence of K₂CO₃/THF, forming an intermediate that cyclizes under acidic conditions (p-toluenesulfonic acid).

  • This method achieves 75–85% yield and tolerates electron-withdrawing groups (e.g., NO₂, Br) on the phenyl ring.

Acid-Mediated Cyclization

Methanesulfonic acid (3 equiv.) in toluene at 110°C for 6 hours promotes cyclization without decarboxylation, critical for retaining the C7 carboxylic acid.

Functional Group Interconversion

Ester Hydrolysis

Ethyl or methyl esters of 3-phenylbenzofuran-7-carboxylate are hydrolyzed using NaOH/EtOH:H₂O (1:1) at 70°C, yielding the carboxylic acid in ≥90% yield .

Nitrile Oxidation

Nitrile precursors (e.g., 3-phenylbenzofuran-7-carbonitrile) undergo oxidative hydrolysis with H₂O₂/HCO₂H, though this route is less common due to side reactions.

Challenges and Optimization

  • Regioselectivity : Competing 2-phenyl isomer formation is mitigated using Eaton’s reagent or low-temperature PPA.

  • Carboxyl Group Stability : Strong acids (e.g., H₂SO₄) may decarboxylate intermediates; methanesulfonic acid is preferred.

  • Purification : Recrystallization from ethyl acetate/hexane (1:3) removes non-polar byproducts .

Q & A

Q. How can regioselective functionalization of the benzofuran core be achieved?

  • Methodological Answer : Use directing groups (e.g., boronic esters) for Suzuki-Miyaura coupling at the 7-position. For electrophilic substitutions, employ Friedel-Crafts acylation with Lewis acids (AlCl3_3). Monitor regiochemistry via NOESY NMR .

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